molecular formula C4H4N6 B157187 6H-[1,2,3]Triazolo[4,5-d]pyrimidin-5-amine CAS No. 10179-84-7

6H-[1,2,3]Triazolo[4,5-d]pyrimidin-5-amine

Cat. No.: B157187
CAS No.: 10179-84-7
M. Wt: 136.12 g/mol
InChI Key: VJCQEPWQSBKWTE-UHFFFAOYSA-N
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Description

6H-[1,2,3]Triazolo[4,5-d]pyrimidin-5-amine is a heterocyclic compound that has garnered significant interest in various fields of scientific research This compound is characterized by a fused ring system consisting of a triazole and a pyrimidine ring, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6H-[1,2,3]Triazolo[4,5-d]pyrimidin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-1,2,4-triazole with formamide or formic acid derivatives. The reaction is usually carried out under reflux conditions, often in the presence of a catalyst such as sulfuric acid or phosphoric acid to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions: 6H-[1,2,3]Triazolo[4,5-d]pyrimidin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, yielding reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles like amines or thiols to form substituted products.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often in anhydrous conditions.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols; usually in polar solvents under reflux.

Major Products: The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

6H-[1,2,3]Triazolo[4,5-d]pyrimidin-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Explored for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other regulatory proteins.

    Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties. It serves as a core structure in the development of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Comparison with Similar Compounds

6H-[1,2,3]Triazolo[4,5-d]pyrimidin-5-amine can be compared with other triazolopyrimidine derivatives, such as:

    1H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine: Similar in structure but differs in the position of the amino group, which can lead to different biological activities.

    Pyrazolo[3,4-d]pyrimidine: Another fused ring system with different nitrogen positioning, often used in kinase inhibition studies.

    1,2,4-Triazolo[1,5-a]pyrimidine: A related compound with a different ring fusion pattern, showing distinct chemical and biological properties.

The uniqueness of this compound lies in its specific ring structure and the position of functional groups, which confer unique reactivity and biological activity profiles compared to its analogs.

Properties

IUPAC Name

2H-triazolo[4,5-d]pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N6/c5-4-6-1-2-3(7-4)9-10-8-2/h1H,(H3,5,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCQEPWQSBKWTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NC2=NNN=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342902
Record name 1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10179-84-7
Record name 1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6H-[1,2,3]Triazolo[4,5-d]pyrimidin-5-amine
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6H-[1,2,3]Triazolo[4,5-d]pyrimidin-5-amine
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Reactant of Route 5
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Reactant of Route 6
6H-[1,2,3]Triazolo[4,5-d]pyrimidin-5-amine

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